3,3'-[(4-Hydroxybutyl)azanediyl]bis(N-dodecylpropanamide) (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[(4-Hydroxybutyl)azanediyl]bis(N-dodecylpropanamide) is a synthetic lipid compound. It is a colorless oily material that has attracted attention for its role in various scientific and industrial applications. This compound is known for its ability to form lipid nanoparticles, which are crucial in the delivery of nucleic acids such as mRNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,3’-[(4-Hydroxybutyl)azanediyl]bis(N-dodecylpropanamide) involves a reductive amination reaction. In this process, 4-aminobutanol is condensed with a lipid aldehyde, using sodium triacetoxyborohydride as the reducing agent. The reaction conditions typically involve:
Reactants: 4-aminobutanol and lipid aldehyde
Reducing Agent: Sodium triacetoxyborohydride
Solvent: Often an organic solvent like methanol or ethanol
Temperature: Room temperature to slightly elevated temperatures
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3,3’-[(4-Hydroxybutyl)azanediyl]bis(N-dodecylpropanamide) undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones or aldehydes
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
3,3’-[(4-Hydroxybutyl)azanediyl]bis(N-dodecylpropanamide) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of lipid nanoparticles for drug delivery systems.
Biology: Facilitates the delivery of nucleic acids into cells, enhancing gene expression studies.
Medicine: Integral component in mRNA vaccines, aiding in the delivery and stability of mRNA.
Industry: Used in the formulation of various cosmetic and pharmaceutical products due to its emulsifying properties.
Mechanism of Action
The mechanism by which 3,3’-[(4-Hydroxybutyl)azanediyl]bis(N-dodecylpropanamide) exerts its effects involves the formation of lipid nanoparticles. These nanoparticles encapsulate nucleic acids, protecting them from degradation and promoting their uptake by cells. The compound becomes protonated at physiological pH, forming an ammonium cation that interacts with the anionic nucleic acids. This interaction facilitates the delivery of the nucleic acids into the cytoplasm, where they can exert their intended effects.
Comparison with Similar Compounds
Similar Compounds
- [(4-Hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate)
- [(4-Hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-octyldecanoate)
Uniqueness
3,3’-[(4-Hydroxybutyl)azanediyl]bis(N-dodecylpropanamide) is unique due to its specific structure, which provides optimal properties for forming stable lipid nanoparticles. Its ability to encapsulate and protect nucleic acids makes it particularly valuable in the development of mRNA vaccines and other gene therapy applications.
Properties
CAS No. |
917572-69-1 |
---|---|
Molecular Formula |
C34H69N3O3 |
Molecular Weight |
567.9 g/mol |
IUPAC Name |
N-dodecyl-3-[[3-(dodecylamino)-3-oxopropyl]-(4-hydroxybutyl)amino]propanamide |
InChI |
InChI=1S/C34H69N3O3/c1-3-5-7-9-11-13-15-17-19-21-27-35-33(39)25-30-37(29-23-24-32-38)31-26-34(40)36-28-22-20-18-16-14-12-10-8-6-4-2/h38H,3-32H2,1-2H3,(H,35,39)(H,36,40) |
InChI Key |
BOBBSTWGFYKBMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)CCN(CCCCO)CCC(=O)NCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.